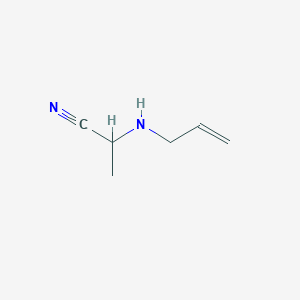

Propanenitrile, 2-(2-propenylamino)-

Beschreibung

“Propanenitrile, 2-(2-propenylamino)-” is a nitrile derivative featuring a propanenitrile backbone substituted with a 2-propenylamino group (-NH-CH₂-CH=CH₂). This compound belongs to the broader class of aliphatic nitriles, which are characterized by their cyano (-C≡N) functional group. Structural analogs, such as Cyanazine (a triazine-containing derivative), highlight the role of amino and nitrile groups in determining biological activity and environmental persistence .

Eigenschaften

CAS-Nummer |

56095-77-3 |

|---|---|

Molekularformel |

C6H10N2 |

Molekulargewicht |

110.16 g/mol |

IUPAC-Name |

2-(prop-2-enylamino)propanenitrile |

InChI |

InChI=1S/C6H10N2/c1-3-4-8-6(2)5-7/h3,6,8H,1,4H2,2H3 |

InChI-Schlüssel |

KSFCWOUDDSXQPF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C#N)NCC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propanenitrile, 2-(2-propenylamino)- can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.

Industrial Production Methods

Industrial production of nitriles, including propanenitrile, 2-(2-propenylamino)-, often involves the hydrogenation of acrylonitrile or the ammoxidation of propanol . These methods are efficient and scalable, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Propanenitrile, 2-(2-propenylamino)- undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Reagents such as potassium cyanide (KCN) in ethanol are used for nucleophilic substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the starting materials and conditions.

Wissenschaftliche Forschungsanwendungen

Propanenitrile, 2-(2-propenylamino)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of propanenitrile, 2-(2-propenylamino)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on structurally related propanenitrile derivatives, emphasizing molecular features, applications, and regulatory statuses.

Table 1: Key Comparative Data

Structural and Functional Differences

- Contains a chlorinated triazine ring, enhancing its herbicidal activity but also increasing environmental persistence and toxicity.

- Banned in agriculture due to risks to human health and ecosystems.

Propanenitrile, 3-[[2-(acetyloxy)ethyl]phenylamino]-, acetate (1:1) : Acetyloxy and phenylamino groups improve solubility in polar solvents, making it suitable for pharmaceutical formulations. The acetate salt form may enhance stability during storage.

2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile : Propargylamino groups enable participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, useful in polymer and bioconjugate chemistry. The ketone group adds electrophilic reactivity for further derivatization.

2-(Ethylamino)-2-methylpropanenitrile : Simpler structure with a branched alkyl chain, favoring use as a precursor in drug synthesis (e.g., β-blockers or antidepressants).

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.